2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group attached to a 4-ethylphenyl ring, which is further connected to a pyridine ring substituted with two methyl groups and a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The amino group and other substituents on the pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound has similar structural features but with phenyl groups instead of the ethylphenyl group.
2-Amino-4,6-dimethylpyridine-3-carbonitrile: Lacks the ethylphenyl group, making it less bulky and potentially less selective in certain applications.
Uniqueness
2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to the presence of the 4-ethylphenyl group, which can enhance its binding affinity and selectivity for specific targets. This structural feature also influences the compound’s physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(4-ethylanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-13-5-7-14(8-6-13)19-16-15(10-17)11(2)9-12(3)18-16/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRZGLXBCVTIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C(=CC(=N2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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